molecular formula C16H18O B011231 4,5-Diethyl[1,1'-biphenyl]-3-ol CAS No. 108191-73-7

4,5-Diethyl[1,1'-biphenyl]-3-ol

Cat. No.: B011231
CAS No.: 108191-73-7
M. Wt: 226.31 g/mol
InChI Key: USRXQCNXWRPFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diethyl[1,1'-biphenyl]-3-ol (CAS: 108191-73-7) is a substituted biphenyl derivative featuring ethyl groups at the 4- and 5-positions of the phenolic ring and a hydroxyl group at the 3-position (Figure 1). This compound is structurally related to bioactive biphenyls isolated from natural sources, such as mangosteen roots, and synthetic analogs developed for pharmaceutical and materials science applications .

Properties

CAS No.

108191-73-7

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

2,3-diethyl-5-phenylphenol

InChI

InChI=1S/C16H18O/c1-3-12-10-14(11-16(17)15(12)4-2)13-8-6-5-7-9-13/h5-11,17H,3-4H2,1-2H3

InChI Key

USRXQCNXWRPFBZ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC(=C1)C2=CC=CC=C2)O)CC

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=CC=CC=C2)O)CC

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Anti-migration activity in biphenyls is highly substituent-dependent. For example, methoxy groups at 4,5-positions (compound 20) confer moderate bioactivity, whereas ethyl groups may alter pharmacokinetics .

Synthetic Accessibility : Pd-catalyzed methods enable efficient meta-substitution, but yields vary with substituent bulk (e.g., 60% for methyl vs. 78% for thiophene) .

Thermal Stability : Thiophene-substituted derivatives exhibit higher melting points, suggesting utility in high-temperature applications .

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